![molecular formula C12H15NO B1307007 1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde CAS No. 876716-73-3](/img/structure/B1307007.png)
1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde
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Overview
Description
1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde is a chemical compound belonging to the indole family, which is known for its significant biological and pharmacological properties. Indole derivatives are prevalent in various natural products and synthetic drugs, making them crucial in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . The specific conditions for synthesizing this compound may vary, but generally include the use of acetic acid and hydrochloric acid under reflux .
Industrial Production Methods: Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. This method is favored due to its efficiency and the high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro groups under acidic or basic conditions.
Major Products Formed:
Oxidation: 1-Propyl-2,3-dihydro-1H-indole-5-carboxylic acid.
Reduction: 1-Propyl-2,3-dihydro-1H-indole-5-methanol.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
Scientific Research Applications
1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The specific pathways and targets may vary depending on the biological context and the specific derivative being studied .
Comparison with Similar Compounds
- 1H-Indole-3-carbaldehyde
- 1-Methyl-2,3-dihydro-1H-indole-5-carbaldehyde
- 1-Ethyl-2,3-dihydro-1H-indole-5-carbaldehyde
Comparison: 1-Propyl-2,3-dihydro-1H-indole-5-carbaldehyde is unique due to its specific propyl group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it an important subject of study in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1-propyl-2,3-dihydroindole-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-6-13-7-5-11-8-10(9-14)3-4-12(11)13/h3-4,8-9H,2,5-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBBFZCHWQZXGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C1C=CC(=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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